BenchChemオンラインストアへようこそ!

(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-b-carboline Hydrochloride

Enantioselective metabolism Pharmacokinetics Neurotoxicology

(S)-1-Trichloromethyl-1,2,3,4-tetrahydro-β-carboline hydrochloride (CAS 773057-50-4), the single-enantiomer hydrochloride salt of the mammalian alkaloid 'TaClo', is a highly halogenated β-carboline that forms endogenously via Pictet–Spengler condensation of tryptamine with chloral hydrate or trichloroethylene. It is structurally analogous to the dopaminergic neurotoxin MPTP and acts as a potent inhibitor of mitochondrial complex I (NADH dehydrogenase), with demonstrated capacity to induce progressive dopaminergic neurodegeneration in vivo.

Molecular Formula C12H12Cl4N2
Molecular Weight 326.0 g/mol
Cat. No. B13414864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-b-carboline Hydrochloride
Molecular FormulaC12H12Cl4N2
Molecular Weight326.0 g/mol
Structural Identifiers
SMILESC1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl.Cl
InChIInChI=1S/C12H11Cl3N2.ClH/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10;/h1-4,11,16-17H,5-6H2;1H/t11-;/m0./s1
InChIKeyLSXFSRFXSKXPMD-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline Hydrochloride: Neurotoxicological Research Tool


(S)-1-Trichloromethyl-1,2,3,4-tetrahydro-β-carboline hydrochloride (CAS 773057-50-4), the single-enantiomer hydrochloride salt of the mammalian alkaloid 'TaClo', is a highly halogenated β-carboline that forms endogenously via Pictet–Spengler condensation of tryptamine with chloral hydrate or trichloroethylene. It is structurally analogous to the dopaminergic neurotoxin MPTP and acts as a potent inhibitor of mitochondrial complex I (NADH dehydrogenase), with demonstrated capacity to induce progressive dopaminergic neurodegeneration in vivo [1]. The (S)-enantiomer is distinguished from its (R)-antipode (CAS 175779-27-8) by its predominance in the urine of TaClo-treated rats, providing an enantiomer-specific metabolic fingerprint that is critical for pharmacokinetic and toxicological tracer studies [2].

Why (S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline Hydrochloride Cannot Be Substituted by Racemic TaClo or Halogen-Free β-Carbolines


Generic substitution with racemic TaClo hydrochloride (CAS 6649-90-7) or halogen-free β-carbolines (e.g., THβC, harmane) introduces scientifically consequential variables. Racemic TaClo yields an equimolar mixture of (R)- and (S)-enantiomers in human blood, yet the (S)-antipode selectively predominates in urine of treated rats—evidence of enantiomer-differentiating metabolism that complicates pharmacokinetic interpretation when the racemate is used [1]. Halogen-free β-carbolines require 'much higher' concentrations to achieve comparable mitochondrial complex I inhibition and exhibit lower lipophilicity, which reduces blood–brain barrier penetration relative to the trichloromethyl-bearing TaClo scaffold [2]. Furthermore, the hydrochloride salt form provides enhanced solubility in polar solvents (water, methanol) compared to the free base, directly impacting experimental formulation and dosing precision .

Quantitative Differentiation Evidence for (S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline Hydrochloride Versus Key Comparators


Enantiomer-Specific Metabolic Fate: (S)-Antipode Predominance in Rat Urine After Racemic Administration

In a landmark chiral LC-CD-MS/MS study, both TaClo enantiomers were detected in equimolar concentration (racemate) in human blood clot samples from chloral hydrate-treated patients, consistent with spontaneous, non-enzymatic formation. In contrast, urine samples from TaClo-treated rats showed a clear predominance of the (S)-antipode, providing direct evidence of enantiomer-differentiating metabolism in vivo [1]. This finding has critical implications: experiments employing racemic TaClo cannot disentangle the distinct pharmacokinetic profiles and potential differential toxicity of the two enantiomers.

Enantioselective metabolism Pharmacokinetics Neurotoxicology Chiral analysis

Mitochondrial Complex I Inhibition: TaClo is ~10-Fold More Potent than MPP+

A direct comparative study demonstrated that TaClo inhibits mitochondrial complex I with approximately 10-fold greater potency than 1-methyl-4-phenylpyridinium ion (MPP+), the active metabolite of MPTP and the classical reference neurotoxin for Parkinsonism models. Complex I activity was fully inhibited by 800 μM TaClo in brain homogenates and submitochondrial particles; extending the preincubation time from 5 to 30 minutes reduced the required concentration to 400 μM. MPP+ required substantially higher concentrations to achieve comparable inhibition [1]. Unlike MPP+, which is an entirely synthetic agent, TaClo is a mammalian alkaloid formed endogenously in humans, making it the more biologically relevant tool for studying environmentally-linked Parkinsonism [2].

Mitochondrial respiration Complex I (NADH dehydrogenase) Parkinson's disease model Neurotoxicology

Serotonergic 5-HT Uptake Inhibition: TaClo Occupies an Intermediate Potency Niche Among Chloral-Derived Analogs

In a head-to-head evaluation using the human serotonergic JAR cell line, TaClo reduced serotonin (5-HT) uptake with an IC50 of 59 μM. Its 6-hydroxylated analog (6-OH-TaClo) was approximately 2.3-fold more potent (IC50 = 26 μM), while the dopamine-derived tetrahydroisoquinoline analog DaClo was approximately 4.4-fold less potent (IC50 = 260 μM) [1]. This positions TaClo as an intermediate-potency serotonergic toxin within the chloral-derived compound series. Importantly, TaClo toxicity was not reduced by the 5-HT transporter (5-HTT) inhibitor imipramine, indicating passive membrane penetration—a property linked to its high lipophilicity conferred by the trichloromethyl group and distinguishing it from classical amphetamine-type serotonergic neurotoxins [1].

Serotonin transporter 5-HT uptake JAR cells Serotonergic neurotoxicity

Cytotoxicity Rank Order: TaClo is More Potent than MPP+ but Less Potent than the Tribromomethyl Analog TaBro

A systematic cytotoxicity comparison across dopaminergic SH-SY5Y and non-dopaminergic Neuro2A cell lines established a definitive rank order of toxic potency after 72 h exposure: TaBro (1-tribromomethyl-THβC) > TaClo > MPP+ > THβC (1,2,3,4-tetrahydro-β-carboline) > N-methyl-TaClo > N-methyl-THβC [1]. This ranking places TaClo as the second-most potent agent among the chloral/bromal-derived series, substantially exceeding MPP+ and the halogen-free parent THβC. Notably, unlike MPP+, TaClo and its analogs showed no selectivity toward dopaminergic cells or cells expressing the dopamine transporter (DAT), indicating a broader cytotoxic mechanism not reliant on DAT-mediated uptake [1]. This non-selective cytotoxicity profile is a critical differentiator when designing experiments to discriminate between dopamine-specific and general neurotoxic mechanisms.

Cytotoxicity SH-SY5Y Neuro2A Dopaminergic neurons Structure-activity relationship

Tyrosine Hydroxylase Inhibition: TaClo and N-Methyl-TaClo Exhibit Divergent Enzyme Modulation Patterns

TaClo dose-dependently inhibited basal tyrosine hydroxylase (TH) activity with an IC50 of 3 μM in rat brain homogenates from the nucleus accumbens. Following enzyme activation by pituitary adenylate cyclase-activating polypeptide (PACAP-27), TaClo also reduced L-DOPA formation with an IC50 of 15 μM [1]. The N-methyl metabolite (N-Me-TaClo) matched TaClo on basal TH inhibition (IC50 = 3 μM) but exhibited a biphasic effect after PACAP-27 activation: enzyme activity markedly increased in the nanomolar range (<0.1 μM) yet was nearly completely blocked at high concentrations (IC100 = 0.1 mM). The dichloromethylene analog (1-CCl₂-THβC) showed similar biphasic behavior [1]. This divergent modulation pattern implies that TaClo and its metabolites engage TH through distinct molecular mechanisms, making enantiopure (S)-TaClo the appropriate reference for studies attributing effects specifically to the parent trichloromethyl compound rather than its dehalogenated metabolites.

Tyrosine hydroxylase Catecholamine biosynthesis Enzyme inhibition Dopamine metabolism

PC12 Cytotoxicity ED50 and Reductive Metabolism: TaClo Establishes a Quantitative Baseline for Halogenated β-Carboline Toxicity

In differentiated neuronal-like PC12 pheochromocytoma cells, TaClo exhibited strong dose-dependent cytotoxicity with an ED50 of 230 μM after 48 h incubation, as measured by lactate dehydrogenase (LDH) release [1]. Reductive dehalogenation in PC12 cells converted TaClo to 1-dichloromethyl-THβC as the main metabolite, which demonstrated cytotoxic potency comparable to the parent compound [1]. This ED50 value provides a quantitative benchmark against which the cytotoxicity of structural analogs (e.g., TaBro, TaFlu) and newly synthesized TaClo derivatives can be calibrated. The demonstrated reductive dehalogenation pathway is stereochemistry-dependent at the organism level—consistent with the (S)-antipode predominance observed in rat urine—making the enantiopure form the appropriate reference standard for metabolism studies [2].

PC12 cells Cytotoxicity Dehalogenation metabolism LDH release Neuronal model

Validated Research Application Scenarios for (S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline Hydrochloride


Enantiomer-Specific Pharmacokinetic and Metabolic Tracing Studies in Rodent Models of Neurotoxin Exposure

The demonstrated predominance of the (S)-antipode in rat urine after racemic TaClo administration [1] establishes (S)-TaClo hydrochloride as the essential enantiopure tracer for disentangling stereoselective absorption, distribution, metabolism, and excretion (ADME) of this endogenous alkaloid. Researchers administering (S)-TaClo can unambiguously attribute pharmacokinetic parameters and metabolite profiles to a single enantiomer without the confounding influence of differential (R)-antipode clearance. This application is directly supported by the chiral LC-CD-MS/MS methodology developed by Bringmann et al., which enables simultaneous chiral and achiral quantification of TaClo in biological matrices [1]. The hydrochloride salt form further facilitates preparation of dosing solutions in polar solvents .

Mitochondrial Complex I Inhibition Studies Requiring a Biologically Relevant, Endogenously-Formed Inhibitor

For experiments comparing mitochondrial complex I inhibitors in brain homogenates or submitochondrial particles, (S)-TaClo hydrochloride provides a ~10-fold potency advantage over MPP+ while offering superior biological relevance as a mammalian alkaloid formed in humans following chloral hydrate ingestion [2][3]. This makes it the preferred tool when the research objective is to model environmentally-linked Complex I dysfunction (e.g., trichloroethylene exposure) rather than MPTP/MPP+-mediated toxicity. The compound inhibits electron transfer from Complex I to ubiquinone with the same mechanistic specificity as MPP+, ensuring comparability of downstream mitochondrial endpoints [2].

Serotonergic Neurotoxicity Mechanism Studies Requiring 5-HTT-Independent Cell Entry

Unlike amphetamine-derived serotonergic toxins that require active transport via the serotonin transporter (5-HTT), TaClo penetrates JAR serotonergic cells through passive membrane diffusion—a property confirmed by the failure of the 5-HTT inhibitor imipramine to reduce TaClo uptake or toxicity [4]. (S)-TaClo hydrochloride is therefore uniquely suited for experiments designed to dissect 5-HTT-independent serotonergic neurotoxicity pathways, particularly in co-treatment paradigms where 5-HTT function is pharmacologically or genetically manipulated. Its intermediate 5-HT uptake inhibition potency (IC50 = 59 μM) relative to 6-OH-TaClo (IC50 = 26 μM) and DaClo (IC50 = 260 μM) provides a well-characterized reference point [4].

Structure-Activity Relationship (SAR) Studies on Halogen-Substituted β-Carboline Cytotoxicity

The established cytotoxicity rank order (TaBro > TaClo > MPP+ > THβC > N-Me-TaClo > N-Me-THβC) and the non-DAT-dependent toxicity profile of TaClo position (S)-TaClo hydrochloride as the central comparator for SAR programs investigating how halogen identity (F, Cl, Br) and N-substitution modulate β-carboline cytotoxicity [5]. Its well-defined PC12 ED50 of 230 μM provides a quantitative anchor point for calibrating newly synthesized analogs [6]. The trichloromethyl group also imposes unique steric constraints on the β-carboline ring system—as revealed by X-ray crystallography—that influence N-substituent orientation and may contribute to the distinct biphasic vs. monophasic TH inhibition profiles of TaClo versus its N-methyl and dichloromethylene derivatives [7].

Quote Request

Request a Quote for (S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-b-carboline Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.